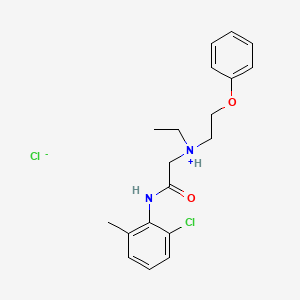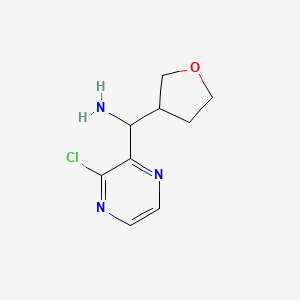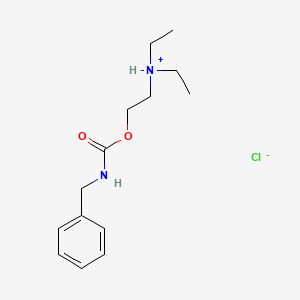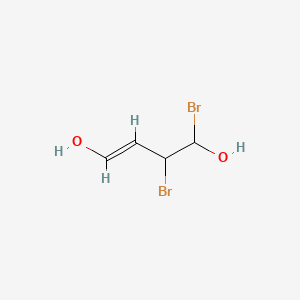
(E)-3,4-dibromobut-1-ene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Dibromo buten-1,4-diol: C4H6Br2O2 . This compound is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a butene backbone. It is a white crystalline solid that is soluble in ethanol and slightly soluble in dichloroethane .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Butenediol: One common method for synthesizing trans-2,3-dibromo-2-butene-1,4-diol involves the bromination of butenediol. The reaction typically uses bromine (Br2) as the brominating agent in an organic solvent such as dichloromethane.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2,3-dibromo-2-butene-1,4-diol can undergo oxidation reactions to form aldehydes or ketones.
Substitution: The bromine atoms in trans-2,3-dibromo-2-butene-1,4-diol can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes and ketones.
Reduction Products: Butenediol derivatives.
Substitution Products: Various substituted butenediol compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: trans-2,3-dibromo-2-butene-1,4-diol is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine:
Corrosion Inhibitors: The compound has been studied for its potential use as a green corrosion inhibitor on mild steel in acidic environments.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Bromination Reactions: The bromine atoms in trans-2,3-dibromo-2-butene-1,4-diol participate in electrophilic addition reactions, making it a valuable reagent in organic synthesis.
Corrosion Inhibition: The compound forms a protective layer on the surface of metals, preventing oxidation and corrosion.
Comparison with Similar Compounds
cis-2-Butene-1,4-diol: Unlike trans-2,3-dibromo-2-butene-1,4-diol, this compound has a cis configuration and lacks bromine atoms.
2,3-Dibromo-1,4-butanediol: This compound has a similar structure but with a saturated butane backbone instead of a butene backbone.
trans-1,4-Dibromo-2-butene: This compound has a similar trans configuration but lacks hydroxyl groups.
Uniqueness:
Properties
Molecular Formula |
C4H6Br2O2 |
|---|---|
Molecular Weight |
245.90 g/mol |
IUPAC Name |
(E)-3,4-dibromobut-1-ene-1,4-diol |
InChI |
InChI=1S/C4H6Br2O2/c5-3(1-2-7)4(6)8/h1-4,7-8H/b2-1+ |
InChI Key |
YAZMRTYGIXWSBY-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/O)\C(C(O)Br)Br |
Canonical SMILES |
C(=CO)C(C(O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


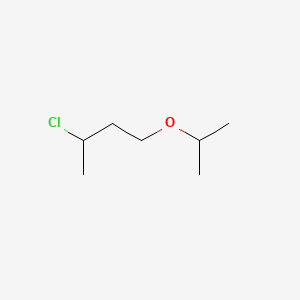
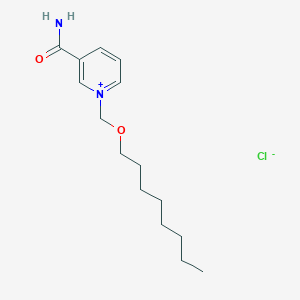
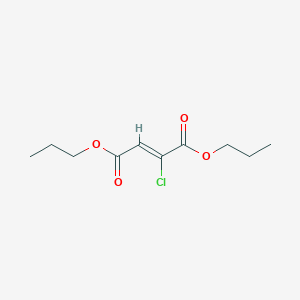
![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)
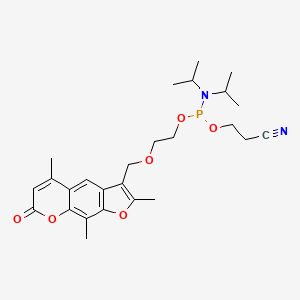
![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)

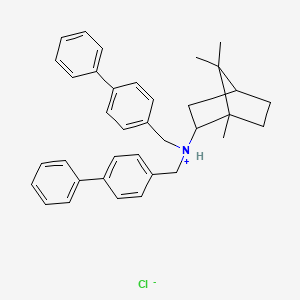
![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)
